1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one
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Overview
Description
1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α, β-unsaturated carbonyl system. This compound is characterized by the presence of a 3-methylphenyl group and two methylsulfanyl groups attached to the prop-2-en-1-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts, such as solid bases, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial and fungal strains and has shown cytotoxic effects against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of materials with specific optical and electronic properties. It is also used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)-3-phenylprop-2-EN-1-one: Similar structure but lacks the methylsulfanyl groups.
1-(3-Methylphenyl)-3-(methylthio)prop-2-EN-1-one: Contains only one methylsulfanyl group.
1-(3-Methylphenyl)-3,3-dimethylprop-2-EN-1-one: Contains two methyl groups instead of methylsulfanyl groups.
Uniqueness
1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS2/c1-9-5-4-6-10(7-9)11(13)8-12(14-2)15-3/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBYFCNURYSNJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=C(SC)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577343 |
Source
|
Record name | 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139057-16-2 |
Source
|
Record name | 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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